Warfarin-d5
Overview
Description
Warfarin-d5 is a deuterated form of Warfarin, a well-known anticoagulant. The deuterium atoms replace five hydrogen atoms in the Warfarin molecule, making this compound useful as an internal standard in various analytical applications . The molecular formula of this compound is C19H11D5O4, and it has a molecular weight of 313.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Warfarin-d5 involves the incorporation of deuterium atoms into the Warfarin molecule. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 4-hydroxycoumarin with deuterated benzylideneacetone under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions: Warfarin-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxywarfarins.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the coumarin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various hydroxywarfarins, reduced this compound, and substituted derivatives .
Scientific Research Applications
Warfarin-d5 has several applications in scientific research:
Biology: Employed in studies involving the metabolism and pharmacokinetics of Warfarin.
Medicine: Utilized in clinical research to monitor Warfarin levels in patients and to study drug interactions.
Industry: Applied in the quality control of pharmaceutical formulations containing Warfarin.
Mechanism of Action
Warfarin-d5, like Warfarin, acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the regeneration of reduced vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X, as well as proteins C and S. The result is an anticoagulant effect that prevents blood clot formation .
Comparison with Similar Compounds
Warfarin: The non-deuterated form of Warfarin-d5.
Acenocoumarol: Another vitamin K antagonist with a similar mechanism of action.
Phenprocoumon: A long-acting vitamin K antagonist used in Europe.
Dicoumarol: A naturally occurring anticoagulant with a similar structure to Warfarin.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference that allows for accurate quantification and analysis of Warfarin and its metabolites in complex biological matrices .
Biological Activity
Warfarin-d5 is a deuterated form of the anticoagulant drug warfarin, which is widely used for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is closely related to its mechanism of action, pharmacokinetics, and interactions with genetic factors that influence its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Warfarin acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the regeneration of vitamin K. This inhibition leads to a reduction in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver, ultimately resulting in anticoagulation. The S-enantiomer of warfarin is significantly more potent than the R-enantiomer, and it is primarily metabolized by cytochrome P450 2C9 (CYP2C9) .
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of regular warfarin but with variations due to deuteration. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Highly protein-bound (approximately 97-99%).
- Metabolism : Primarily metabolized by CYP2C9; deuteration can slightly alter metabolic pathways.
- Excretion : Renal excretion as metabolites.
Genetic Factors Influencing this compound Activity
Genetic polymorphisms significantly affect the pharmacodynamics and pharmacokinetics of this compound. The two primary genes involved are:
- VKORC1 : Variants can lead to increased sensitivity to warfarin, necessitating lower doses.
- CYP2C9 : Polymorphisms such as CYP2C92 and CYP2C93 result in decreased metabolism, leading to higher plasma concentrations and increased bleeding risk .
Case Study 1: Warfarin Dosing Challenges
A 66-year-old female patient with a history of deep vein thrombosis was started on warfarin therapy. Genetic testing revealed polymorphisms in both VKORC1 and CYP2C9, which affected her dosing requirements. Through careful monitoring and adjustment based on INR levels, her dose was successfully titrated to achieve therapeutic anticoagulation without adverse effects .
Case Study 2: Warfarin Resistance
A 52-year-old male presented with recurrent thromboembolism despite being on therapeutic doses of warfarin. His INR levels were within the target range; however, genetic analysis indicated a variant in VKORC1 that contributed to his resistance to typical dosing regimens. Adjustments were made using a higher dose alongside bridging therapy with heparin .
Research Findings
Recent studies have expanded our understanding of warfarin's biological activity beyond hemostasis:
- Bone Health : Warfarin affects non-hemostatic vitamin K-dependent proteins involved in bone metabolism, potentially influencing osteoporosis risk .
- Cancer Research : Antitumor effects have been observed due to warfarin's impact on tumor growth factors independent of its anticoagulant properties .
- Inflammatory Responses : Warfarin may modulate inflammatory pathways, suggesting broader therapeutic applications beyond anticoagulation .
Data Tables
Parameter | This compound | Regular Warfarin |
---|---|---|
Absorption | Rapid | Rapid |
Protein Binding | 97-99% | 97-99% |
Half-life | 36-42 hours | 36-42 hours |
Metabolizing Enzymes | CYP2C9 (deuterated effect) | CYP2C9 |
Genetic Variability Impact | Significant | Significant |
Properties
IUPAC Name |
4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-ATTUOBAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716327, DTXSID801016155 | |
Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Warfarin-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75472-93-4, 791013-22-4 | |
Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Warfarin-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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